molecular formula C10H10F3N B13036846 (1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine

(1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine

Cat. No.: B13036846
M. Wt: 201.19 g/mol
InChI Key: WZIMAMXBNZIPPH-JTQLQIEISA-N
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Description

Preparation Methods

The synthesis of (1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine involves several steps, typically starting with the preparation of the cyclopropyl and trifluorophenyl intermediates. These intermediates are then subjected to a series of reactions to form the final product. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Trifluoromethylation: The trifluorophenyl group is typically introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial production methods for this compound are similar but often involve optimization for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

(1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: This compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.

    Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The cyclopropyl and trifluorophenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The methylamine group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .

Comparison with Similar Compounds

(1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

(S)-cyclopropyl-(2,3,4-trifluorophenyl)methanamine

InChI

InChI=1S/C10H10F3N/c11-7-4-3-6(8(12)9(7)13)10(14)5-1-2-5/h3-5,10H,1-2,14H2/t10-/m0/s1

InChI Key

WZIMAMXBNZIPPH-JTQLQIEISA-N

Isomeric SMILES

C1CC1[C@@H](C2=C(C(=C(C=C2)F)F)F)N

Canonical SMILES

C1CC1C(C2=C(C(=C(C=C2)F)F)F)N

Origin of Product

United States

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